4-Bromo-5-cyclopropyl-2-methyl-2H-pyrazol-3-ylamine

Description

Chemical Structure and Key Features

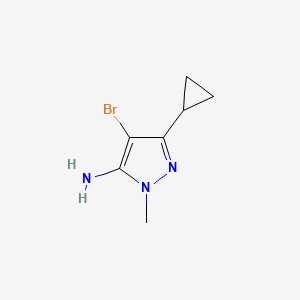

The compound 4-Bromo-5-cyclopropyl-2-methyl-2H-pyrazol-3-ylamine (CAS: 1820706-62-4) is a substituted pyrazole derivative with the following structural attributes (Figure 1):

- Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.

- Substituents: 4-Bromo: A bromine atom at position 4, acting as an electron-withdrawing group. 2-Methyl: A methyl group at position 2, enhancing lipophilicity. 3-Amine: A primary amine at position 3, enabling hydrogen bonding and derivatization.

Its amine group makes it a versatile intermediate for pharmaceuticals, agrochemicals, or coordination complexes.

Properties

IUPAC Name |

4-bromo-5-cyclopropyl-2-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3/c1-11-7(9)5(8)6(10-11)4-2-3-4/h4H,2-3,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCSUMBATFOYMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2CC2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717837 | |

| Record name | 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349718-32-6 | |

| Record name | 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-cyclopropyl-2-methyl-2H-pyrazol-3-ylamine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to pyrazoles using bromine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ruthenium or copper can enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-cyclopropyl-2-methyl-2H-pyrazol-3-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Bromine or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized pyrazole derivatives, while substitution reactions can produce a wide range of substituted pyrazoles .

Scientific Research Applications

Medicinal Chemistry

4-Bromo-5-cyclopropyl-2-methyl-2H-pyrazol-3-ylamine has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its applications include:

- Protein Kinase Inhibition : This compound has been identified as a potential protein kinase inhibitor, which plays a crucial role in cancer therapy by modulating cell cycle control and apoptosis pathways. Inhibitors targeting specific kinases can lead to the development of targeted cancer therapies .

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. The presence of the bromine atom and cyclopropyl group in this compound may enhance its effectiveness against various bacterial strains, making it a candidate for antibiotic development .

Neurological Research

Research into pyrazole compounds has suggested their potential neuroprotective effects. The ability of this compound to cross the blood-brain barrier could make it useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where modulation of neuroinflammation is critical .

Case Study 1: Protein Kinase Inhibition

A study investigating the synthesis of pyrazole derivatives demonstrated that modifications to the pyrazole ring can significantly enhance kinase inhibition potency. The synthesized compound showed promising results in vitro, leading to further exploration in vivo .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various pyrazole derivatives, this compound exhibited superior activity against Gram-positive bacteria compared to other derivatives, highlighting its potential as a new antimicrobial agent .

Case Study 3: Neuroprotective Effects

Research on neuroprotective agents revealed that compounds similar to this compound can reduce oxidative stress in neuronal cells, suggesting that this compound could be further investigated for its therapeutic potential in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-Bromo-5-cyclopropyl-2-methyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring allows it to participate in hydrogen bonding and other intermolecular interactions, which can influence its biological activity . The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the pyrazole ring .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Compound A : 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine (CAS: 1349709-09-6)

- Structural Differences :

- Position 1 : Phenyl group (vs. methyl in the target compound).

- Position 5 : Amine group (vs. cyclopropyl in the target).

- The amine at position 5 may enhance hydrogen bonding compared to the cyclopropyl group in the target.

Compound B : 4-(4-Bromo-phenylazo)-5-methyl-2-phenyl-2H-pyrazol-3-ylamine

- Structural Differences :

- Position 4 : Azo (-N=N-) linkage to a bromophenyl group (vs. bromine in the target).

- Position 2 : Phenyl group (vs. methyl).

- Impact :

- The azo group is strongly electron-withdrawing, reducing electron density on the pyrazole ring more than bromine.

- Increased steric hindrance from the phenyl group may reduce solubility in polar solvents.

Compound C : 4-Bromo-5-methyl-1H-pyrazol-3-amine (CAS: 1780-72-9)

- Structural Differences :

- Position 5 : Methyl group (vs. cyclopropyl in the target).

- Methyl at position 5 reduces steric bulk, possibly enhancing solubility.

Physicochemical Properties

Notes:

- The target compound’s cyclopropyl group increases lipophilicity (clogP ≈ 2.1 estimated) compared to Compound C (clogP ≈ 1.5).

- Compound B’s azo group may lower thermal stability due to photolytic degradation risks .

Biological Activity

4-Bromo-5-cyclopropyl-2-methyl-2H-pyrazol-3-ylamine (CAS No. 1349718-32-6) is a heterocyclic compound characterized by the molecular formula C7H10BrN3 and a molecular weight of 216.08 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structure of this compound features a pyrazole ring, which is known for its ability to interact with biological targets through hydrogen bonding and other intermolecular forces. The presence of the bromine atom and cyclopropyl group contributes to its unique chemical reactivity and biological profile.

| Property | Value |

|---|---|

| IUPAC Name | 4-bromo-5-cyclopropyl-2-methylpyrazol-3-amine |

| Molecular Formula | C7H10BrN3 |

| Molecular Weight | 216.08 g/mol |

| CAS Number | 1349718-32-6 |

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

The anticancer potential of pyrazole derivatives, including this compound, has been explored in several studies. For instance, compounds with similar structures have been found to induce apoptosis in cancer cell lines by activating caspases and modulating pathways such as NF-kB and p53 .

Case Study: Cytotoxicity Assay

In a specific study assessing the cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), it was observed that certain pyrazole derivatives exhibited stronger cytotoxicity than traditional chemotherapeutics like cisplatin. The mechanism involved the induction of apoptosis through increased reactive oxygen species (ROS) production and inhibition of cell survival pathways .

The biological activity of this compound is hypothesized to involve:

- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways, leading to programmed cell death in malignant cells.

- Modulation of Immune Response : The pyrazole ring structure may enhance immune responses, potentially improving the efficacy of immunotherapies .

Summary of Key Studies

Q & A

Basic: What synthetic strategies are recommended for 4-Bromo-5-cyclopropyl-2-methyl-2H-pyrazol-3-ylamine, and how is regioselectivity ensured during bromination?

Answer:

A multi-step synthesis is typically employed:

Core Pyrazole Formation: Construct the pyrazole ring via cyclocondensation of hydrazines with diketones or β-ketoesters. For cyclopropyl incorporation, use cyclopropane-carboxylic acid derivatives or cross-coupling reactions (e.g., Suzuki-Miyaura) .

Bromination: Introduce bromine at the 4-position using N-bromosuccinimide (NBS) under controlled conditions (0–5°C, DMF solvent). Regioselectivity is achieved by steric and electronic directing effects of the methyl and cyclopropyl groups. Monitoring via TLC and adjusting reaction time prevents over-bromination .

Amination: Introduce the amine group at position 3 via nucleophilic substitution or catalytic amination.

Key Data:

Basic: Which spectroscopic and analytical methods are critical for structural confirmation and purity assessment?

Answer:

- 1H/13C NMR: Confirm substitution patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, pyrazole C-Br at ~105 ppm). Splitting patterns distinguish regioisomers .

- IR Spectroscopy: Identify amine N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

- HPLC: Assess purity (>95%) using reverse-phase C18 columns (ACN/water gradient) .

- Elemental Analysis: Validate C, H, N, Br content (e.g., C: 48.40%, H: 3.90%, Br: 25.7% theoretical) .

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation and intermolecular interactions?

Answer:

- Crystallization: Grow single crystals via slow evaporation (e.g., DCM/hexane) .

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Analysis: Refinement software (e.g., SHELXL) reveals bond angles, torsional strains (e.g., cyclopropyl ring distortion), and π-π stacking interactions. For example, bromine atoms often participate in halogen bonding (C-Br⋯N distances ~3.3 Å) .

Key Finding:

- Pyrazole derivatives with bulky substituents (e.g., cyclopropyl) exhibit non-planar conformations, affecting solubility and reactivity .

Advanced: How should researchers address contradictory bioactivity data across different assay conditions?

Answer:

- Solubility Optimization: Use DMSO stocks (<1% v/v) and confirm compound stability via LC-MS.

- Assay Replicates: Perform triplicate measurements with positive/negative controls (e.g., kinase inhibitors for enzyme assays) .

- Data Normalization: Account for solvent effects (e.g., cyclopropyl groups may reduce membrane permeability in cell-based assays) .

Case Study:

- Inconsistent IC50 values for analogs (e.g., 24: 86% yield vs. 26: 22% yield) were traced to residual solvents affecting assay accuracy .

Advanced: What computational approaches predict substituent effects on binding affinity and metabolic stability?

Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Bromine’s hydrophobic volume enhances binding pockets .

- QSAR Models: Corrogate cyclopropyl’s steric effects with logP values to predict metabolic stability.

- DFT Calculations: Assess electronic effects (e.g., bromine’s electron-withdrawing impact on pyrazole ring reactivity) .

Key Insight:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.